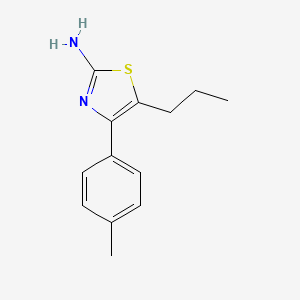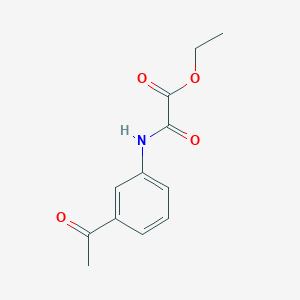
Chlorhydrate d'indalpine
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of Indalpine hydrochloride is C15H21ClN2 . It has an average mass of 264.794 Da and a monoisotopic mass of 264.139313 Da .
Physical And Chemical Properties Analysis
Indalpine hydrochloride has a molecular formula of C15H21ClN2 and an average mass of 264.794 Da . Unfortunately, specific physical and chemical properties such as density, boiling point, vapor pressure, and others were not available in the search results.
Applications De Recherche Scientifique
Antidépresseur
Le chlorhydrate d'indalpine s'est avéré être un agent antidépresseur efficace dans des essais cliniques comparatifs . Dans une étude en double aveugle portant sur 65 patients déprimés ambulatoires, l'indalpine (150 mg par jour) et la miansérine (60 mg par jour) ont été comparées. À la fin de quatre semaines, il n'y avait pas de différence significative en termes d'effet antidépresseur entre les deux médicaments .
Inhibiteur de la recapture de la 5-hydroxytryptamine
L'indalpine est un puissant inhibiteur de la recapture de la 5-hydroxytryptamine par les neurones centraux . Cette propriété en fait un candidat potentiel pour le traitement des affections associées à une carence en sérotonine.
Études comparatives avec d'autres antidépresseurs
L'indalpine a été utilisée dans des études comparatives avec d'autres antidépresseurs. Par exemple, une étude a comparé les effets de l'indalpine et de l'amitriptyline sur la production de salive .
Traitement des patients ambulatoires
L'indalpine a été utilisée dans le traitement des patients ambulatoires. Dans une étude, 52 patients sur 65 ont terminé un essai de 4 semaines avec l'indalpine .
Étude des effets secondaires
Des études ont également été menées pour comprendre les effets secondaires de l'indalpine. Dans une étude comparant l'indalpine et la miansérine, le groupe traité à la miansérine a rapporté plus d'effets secondaires de sédation (par exemple, somnolence, maladresse, lourdeur des membres, etc.), et un patient sous indalpine a développé une légère leucopénie .
Développement et recherche
La recherche et le développement liés à l'indalpine et aux autres dérivés de la 4-alkyl-pipéridine développés par Pharmuka ont été interrompus à différents stades de développement .
Safety and Hazards
Mécanisme D'action
Target of Action
Indalpine hydrochloride is a selective serotonin reuptake inhibitor (SSRI) class drug . The primary target of Indalpine is the serotonin transporter (SERT) . SERT plays a crucial role in the termination of serotonin signaling in the synaptic cleft by reuptaking serotonin back into the presynaptic neuron .
Mode of Action
As an SSRI, Indalpine inhibits the reuptake of serotonin by binding to the SERT, thereby increasing the extracellular levels of serotonin . This leads to enhanced serotonin signaling, which is believed to contribute to its antidepressant effects .
Biochemical Pathways
By inhibiting the reuptake of serotonin, Indalpine increases the availability of serotonin in the synaptic cleft, thereby enhancing serotonin signaling .
Pharmacokinetics
Like other ssris, it is likely to be well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
The increased serotonin signaling resulting from Indalpine’s action is believed to contribute to its antidepressant effects . Indalpine was withdrawn from the market due to concerns about adverse effects caused by ssris and reported hematological effects caused by indalpine .
Action Environment
The action, efficacy, and stability of Indalpine, like other drugs, can be influenced by various environmental factors. These can include the patient’s physiological state, co-administration with other drugs, and genetic factors that may affect drug metabolism.
: DrugBank Online : Wikipedia : DrugCentral
Analyse Biochimique
Biochemical Properties
Indalpine hydrochloride, as an SSRI, plays a significant role in biochemical reactions. It interacts with the serotonin transporter in the brain, inhibiting the reuptake of serotonin . This results in an increase in the extracellular level of serotonin, enhancing serotonergic neurotransmission .
Cellular Effects
The primary cellular effect of Indalpine hydrochloride is the inhibition of serotonin reuptake, which influences various cellular processes. By increasing the availability of serotonin in the synaptic cleft, it can impact cell signaling pathways and gene expression related to mood regulation .
Molecular Mechanism
The molecular mechanism of action of Indalpine hydrochloride involves binding to the serotonin transporter, blocking the reuptake of serotonin . This leads to an increase in serotonin concentrations at the synaptic cleft, enhancing serotonergic neurotransmission .
Temporal Effects in Laboratory Settings
Ssris typically have a delayed onset of action, with therapeutic effects often not observed until several weeks of treatment .
Dosage Effects in Animal Models
Like other SSRIs, it is likely that its effects vary with different dosages, with potential toxic or adverse effects at high doses .
Metabolic Pathways
Like other SSRIs, it is likely metabolized in the liver, with the involvement of cytochrome P450 enzymes .
Transport and Distribution
Like other SSRIs, it is likely that it crosses the blood-brain barrier to exert its effects on the central nervous system .
Subcellular Localization
As an SSRI, it is likely to be localized at the presynaptic membrane where the serotonin transporter is located .
Propriétés
IUPAC Name |
3-(2-piperidin-4-ylethyl)-1H-indole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2.ClH/c1-2-4-15-14(3-1)13(11-17-15)6-5-12-7-9-16-10-8-12;/h1-4,11-12,16-17H,5-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIPICJLTGNEIIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCC2=CNC3=CC=CC=C32.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6048832 | |
| Record name | Indalpine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6048832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63845-42-1 | |
| Record name | Indalpine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6048832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![tert-butyl N-[2-(1H-imidazol-5-yl)ethyl]carbamate](/img/structure/B1615883.png)



![2-[3-(Trifluoromethyl)phenoxy]benzoic acid](/img/structure/B1615889.png)





